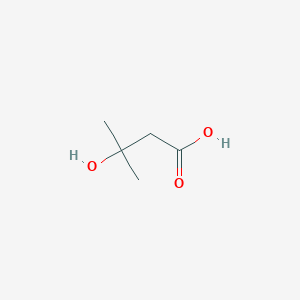

Acide β-hydroxyisovalérique

Vue d'ensemble

Description

L’acide bêta-hydroxyisovalérique, également connu sous le nom d’acide 3-hydroxy-3-méthylbutyrique, est un composé organique de formule moléculaire C5H10O3. C’est un métabolite de l’acide aminé essentiel leucine et il est naturellement présent dans l’urine humaine.

Applications De Recherche Scientifique

L’acide bêta-hydroxyisovalérique a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur pour la synthèse d’alcools stéroïdiens et de bêta-lactones.

Biologie : Il sert de biomarqueur pour la carence en biotine et est impliqué dans le métabolisme de la leucine.

Médecine : Il est étudié pour son potentiel à augmenter la masse musculaire et la force, en particulier dans des conditions comme la sarcopénie.

Industrie : Il est utilisé dans la synthèse de candidats vaccins contre l’anthrax et d’autres composés pharmaceutiques

Mécanisme D'action

L’acide bêta-hydroxyisovalérique exerce ses effets par plusieurs mécanismes :

Synthèse protéique : Il améliore la synthèse protéique via la voie mTOR.

Dégradation des protéines : Il inhibe la dégradation des protéines par la voie de l’ubiquitine.

Intégrité sarcolemmale : Il augmente l’intégrité sarcolemmale en se convertissant en hydroxymethylglutaryl-CoA.

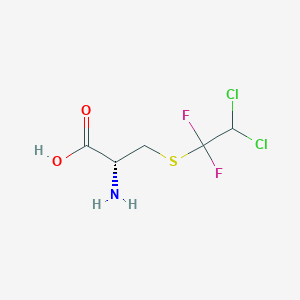

Composés similaires :

Acide 3-hydroxyisovalérique : Un métabolite de la leucine avec des propriétés biochimiques similaires.

Hydroxymethylglutaryl-CoA : Impliqué dans la synthèse du cholestérol et des corps cétoniques.

Acide 3-méthylcrotonique : Un produit d’oxydation de l’acide bêta-hydroxyisovalérique.

Unicité : L’acide bêta-hydroxyisovalérique est unique en raison de son double rôle dans l’amélioration de la synthèse protéique et l’inhibition de la dégradation protéique, ce qui le rend particulièrement précieux dans les applications médicales visant à la préservation et à la croissance musculaire .

Analyse Biochimique

Biochemical Properties

Beta-Hydroxyisovaleric acid is produced from leucine via an α-ketoisocaproic acid intermediate by α-ketoisocaproate oxidase in human liver homogenates . It interacts with various biomolecules, including enzymes and proteins, to exert its effects .

Cellular Effects

Beta-Hydroxyisovaleric acid has been found to reduce increases in 20S proteasome activity and NF-κB nuclear accumulation induced by proteolysis-inducing factor (PIF) in C2C12 myotubes . It also inhibits protein degradation and stimulates protein synthesis in the gastrocnemius muscle of cachectic mice bearing MAC16 tumors .

Molecular Mechanism

The molecular mechanism of action of Beta-Hydroxyisovaleric acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beta-Hydroxyisovaleric acid change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Beta-Hydroxyisovaleric acid vary with different dosages in animal models . At doses of 0.25 and 2.5 g/kg, it has been found to inhibit protein degradation and stimulate protein synthesis in the gastrocnemius muscle of cachectic mice bearing MAC16 tumors .

Metabolic Pathways

Beta-Hydroxyisovaleric acid is involved in the metabolic pathway of the amino acid leucine . It interacts with enzymes or cofactors in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’acide bêta-hydroxyisovalérique peut être synthétisé par réaction de l’alcool diacétonique avec de l’hypochlorite de sodium. La réaction est effectuée à basse température (0 °C à 10 °C) pour assurer la stabilité des réactifs et des produits. Le mélange réactionnel est ensuite acidifié avec de l’acide chlorhydrique et extrait avec de l’acétate d’éthyle pour obtenir l’acide libre .

Méthodes de production industrielle : Dans les milieux industriels, la production d’acide bêta-hydroxyisovalérique implique l’utilisation de méthodes biotechnologiques. Par exemple, Escherichia coli peut être génétiquement modifié pour produire ce composé par condensation décarboxylative de molécules de pyruvate, suivie de réactions de réduction et de déshydratation .

Types de réactions :

Oxydation : L’acide bêta-hydroxyisovalérique peut subir une oxydation pour former de l’acide 3-méthylcrotonique.

Réduction : Il peut être réduit pour former du 3-hydroxy-3-méthylbutanol.

Substitution : Le groupe hydroxyle peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Des réactifs comme le chlorure de thionyle peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Acide 3-méthylcrotonique.

Réduction : 3-Hydroxy-3-méthylbutanol.

Substitution : Différents dérivés substitués en fonction du réactif utilisé.

Comparaison Avec Des Composés Similaires

3-Hydroxyisovaleric acid: A metabolite of leucine with similar biochemical properties.

3-Hydroxy-3-methylglutaryl-CoA: Involved in the synthesis of cholesterol and ketone bodies.

3-Methylcrotonic acid: An oxidation product of Beta-Hydroxyisovaleric acid.

Uniqueness: Beta-Hydroxyisovaleric acid is unique due to its dual role in enhancing protein synthesis and inhibiting protein degradation, making it particularly valuable in medical applications aimed at muscle preservation and growth .

Propriétés

IUPAC Name |

3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFYFNCPONWUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211535 | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

625-08-1 | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15344 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Hydroxyisovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-HYDROXYISOVALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F752311CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

65 - 67 °C | |

| Record name | 3-Hydroxyisovaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000754 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

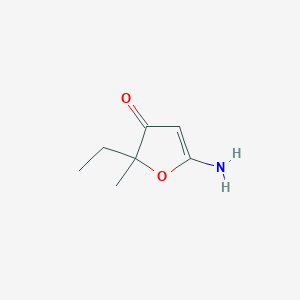

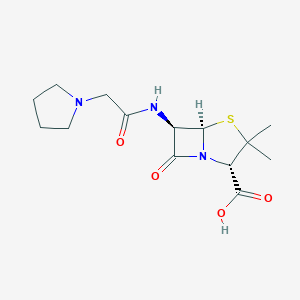

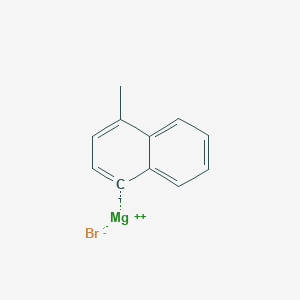

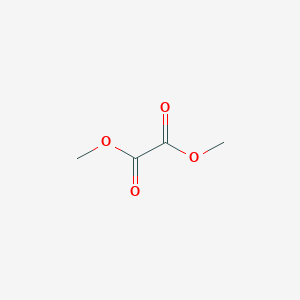

Feasible Synthetic Routes

Q1: What is the significance of beta-Hydroxyisovaleric acid in the context of diabetes mellitus?

A1: Research suggests that beta-Hydroxyisovaleric acid, a byproduct of leucine catabolism, can be a useful marker for short-term metabolic control in patients with Type II diabetes. Studies have shown that urinary beta-Hydroxyisovaleric acid levels are elevated in both ketotic and non-ketotic Type II diabetic patients compared to healthy individuals. [] This indicates accelerated leucine catabolism in these patients, even in the absence of ketosis. []

Q2: How is beta-Hydroxyisovaleric acid produced in the human body?

A2: The liver plays a crucial role in the formation of beta-Hydroxyisovaleric acid. A soluble dioxygenase enzyme present in the liver converts alpha-ketoisocaproate (the keto acid analog of leucine) to beta-Hydroxyisovaleric acid. [] This enzyme is believed to act as a "safety valve," preventing the excessive buildup of alpha-ketoisocaproate in the liver. []

Q3: Can you elaborate on the connection between beta-Hydroxyisovaleric acid and isovaleric acidemia?

A3: Elevated levels of beta-Hydroxyisovaleric acid in urine are a key diagnostic indicator of isovaleric acidemia. This rare metabolic disorder arises from a deficiency in the enzyme isovaleryl-CoA dehydrogenase, which is involved in leucine metabolism. The deficiency leads to the accumulation of isovaleric acid and its byproducts, including beta-Hydroxyisovaleric acid, in the body. [, ] A case study reported a three-year-old patient presenting with symptoms resembling diabetic ketoacidosis, including acute encephalopathy and pancytopenia. [] The diagnosis of isovaleric acidemia was confirmed by the presence of significantly elevated levels of beta-Hydroxyisovaleric acid (295 mg/ml) and isovalerylglycine (616 mg/ml) in the patient's urine. []

Q4: What analytical techniques are commonly employed for the detection and quantification of beta-Hydroxyisovaleric acid?

A4: Gas chromatography-mass spectrometry (GC-MS) is widely used for the identification and quantification of beta-Hydroxyisovaleric acid in biological samples like urine. [, ] This technique allows for the separation and precise measurement of different organic acids, including beta-Hydroxyisovaleric acid, based on their mass-to-charge ratios.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)

![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)